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Compound of Interest

Compound Name: Taxezopidine L

Cat. No.: B161312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Taxezopidine L, a complex diterpenoid natural product, has been identified and characterized

from a natural source. Below are its fundamental chemical identifiers.

Identifier Value

IUPAC Name

(1S,2S,4S,7R,8S,9S,10R,12S,15S)-4,9,10-

triacetoxy-12-{[(E)-3-phenylprop-2-

enoyl]oxy}-1,2,7-trimethyl-6-methylidene-14-

oxa-5,13-

dioxapentacyclo[11.2.1.0²,⁸.0⁵,¹⁵.0⁸,¹³]hexadeca

n-3-one

CAS Number 219749-76-5[1]

Molecular Formula C₃₉H₄₆O₁₅[1]

Molecular Weight 754.78 g/mol

SMILES String

CC(=O)OC[C@@]12--INVALID-LINK--

C=Cc3ccccc3)C(=C)[C@H]1--INVALID-LINK--

=O)[C@@H]1CC(=O)[C@@]3(C)OC[C@]1(C)

[C@@]3(O)--INVALID-LINK--=O)

[C@@H]2OC(C)=O">C@HOC(C)=O[1]
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Executive Summary
Taxezopidine L is a novel taxoid isolated from the seeds of the Japanese yew, Taxus

cuspidata. Taxoids are a class of diterpenes that have garnered significant attention in the field

of oncology due to the clinical success of paclitaxel (Taxol®). The primary mechanism of action

for many taxoids is their interaction with microtubules, crucial components of the cytoskeleton

involved in cell division, structure, and intracellular transport. Taxezopidine L, along with its

analogues Taxezopidine K, has been shown to exhibit a significant biological activity related to

microtubule dynamics, specifically the inhibition of Ca²⁺-induced depolymerization of

microtubules. This property suggests its potential as a microtubule-stabilizing agent, which is a

hallmark of several potent anti-cancer drugs. This document provides a comprehensive

overview of the available technical information on Taxezopidine L, including its isolation,

structure elucidation, and biological activity, with a focus on the experimental protocols and

quantitative data.

Isolation and Structure Elucidation
While the full experimental details from the primary literature are not publicly available, a

general workflow for the isolation and structure elucidation of taxoids like Taxezopidine L from

Taxus cuspidata can be outlined. This process typically involves extraction, chromatographic

separation, and spectroscopic analysis.

General Experimental Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of taxoids from plant

material.
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Figure 1. General workflow for the isolation of Taxezopidine L.

Structure Elucidation Methodology
The determination of the complex structure of Taxezopidine L would have relied on a

combination of advanced spectroscopic techniques.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR to identify the types and connectivity of protons.
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¹³C NMR to determine the carbon skeleton.

2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish the intricate network of

covalent bonds and the overall molecular structure.

Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls and

hydroxyls.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Biological Activity: Inhibition of Microtubule
Depolymerization
The primary reported biological activity of Taxezopidine L is its ability to inhibit the

depolymerization of microtubules induced by calcium ions (Ca²⁺). Microtubules are dynamic

polymers of α- and β-tubulin that are essential for mitosis. Agents that interfere with microtubule

dynamics can arrest cell division and induce apoptosis, making them effective anti-cancer

agents.

Signaling Pathway Context
The diagram below illustrates the fundamental principle of microtubule dynamics and the point

of intervention for agents like Taxezopidine L.
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Figure 2. Modulation of microtubule dynamics by Ca²⁺ and Taxezopidine L.

Experimental Protocol: Ca²⁺-Induced Microtubule
Depolymerization Assay
While the specific protocol used for Taxezopidine L is not available, a general methodology for

this type of assay is described below.

Tubulin Polymerization: Purified tubulin is induced to polymerize into microtubules in a

suitable buffer, typically containing GTP, at 37°C. The polymerization process can be

monitored by measuring the increase in turbidity (absorbance at 340 nm) or fluorescence.

Induction of Depolymerization: Once a steady state of microtubule polymer is reached, Ca²⁺

is added to the solution to induce depolymerization.

Inhibition Assay: In the experimental group, Taxezopidine L (at various concentrations) is

added to the polymerized microtubules prior to or concurrently with the addition of Ca²⁺.

Data Acquisition: The rate and extent of depolymerization are monitored by the decrease in

turbidity or fluorescence. The inhibitory effect of Taxezopidine L is quantified by comparing
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the depolymerization in its presence to that of a control (without the compound).

Quantitative Data
The original study reported that Taxezopidine K and Taxezopidine L "markedly inhibited Ca²⁺-

induced depolymerization of microtubules". However, specific quantitative data such as IC₅₀

values (the concentration of the compound that inhibits 50% of the depolymerization) are not

publicly available in the reviewed literature. For a comprehensive evaluation of its potency,

these quantitative metrics would be essential.

Potential for Further Research and Development
The demonstrated activity of Taxezopidine L as an inhibitor of microtubule depolymerization

places it in a class of compounds with significant therapeutic potential, particularly in oncology.

Further research is warranted in the following areas:

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the specific

structural features of Taxezopidine L that contribute to its activity.

Cytotoxicity Assays: To evaluate the efficacy of Taxezopidine L in various cancer cell lines.

Mechanism of Action Studies: To determine if Taxezopidine L interacts with tubulin at the

same or a different binding site as other taxoids like paclitaxel.

In Vivo Studies: To assess the therapeutic efficacy and pharmacokinetic profile of

Taxezopidine L in animal models.

Conclusion
Taxezopidine L is a structurally complex and biologically active taxoid with a demonstrated

ability to inhibit the Ca²⁺-induced depolymerization of microtubules. This positions it as a

compound of interest for further investigation in the context of drug discovery, particularly for

anti-cancer therapeutics. While the foundational information regarding its isolation and primary

biological activity has been established, a more in-depth understanding will require access to

detailed experimental data from the primary literature and further dedicated research to fully

elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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